![molecular formula C10H9ClN2O2 B1423606 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 849068-50-4](/img/structure/B1423606.png)

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Overview

Description

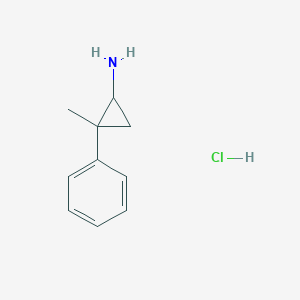

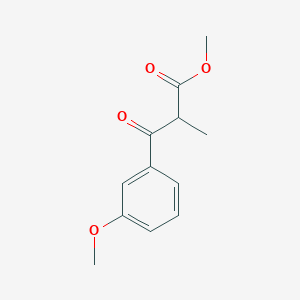

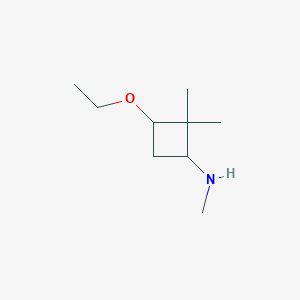

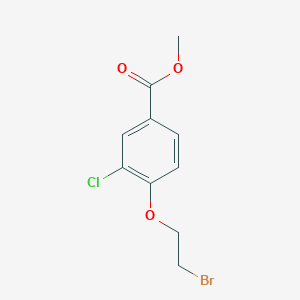

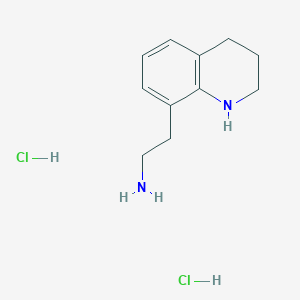

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a derivative of pyrrolo[2,3-b]pyridine, a six-membered heterocyclic scaffold found in various natural products, drug molecules, and materials .

Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology allows the selective introduction of multiple functional groups, providing a privileged pyridine scaffold containing biologically relevant molecules .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core with an ethyl ester group and a chlorine atom attached . The exact mass of the molecule is 224.0352552 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.64 g/mol, a computed XLogP3-AA of 2.8, one hydrogen bond donor count, three hydrogen bond acceptor count, and three rotatable bond count . Its topological polar surface area is 55 Ų, and it has a complexity of 250 .Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrrolopyridine derivatives are crucial in medicinal chemistry, offering a foundation for developing novel therapeutic agents. Their structural diversity and ability to interact with various biological targets make them invaluable in drug discovery processes. For instance, compounds with the pyrrolo[2,3-b]pyridine scaffold, similar to the chemical , are explored for their kinase inhibitory properties, showcasing the scaffold's versatility in modulating enzyme activity crucial for disease pathogenesis (Steve Wenglowsky, 2013). Additionally, pyridine derivatives, a broader category encompassing pyrrolopyridines, are identified for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties, further emphasizing the importance of such compounds in developing new medications (Gasem Mohammad Abu-Taweel et al., 2022).

Chemosensing Applications

Beyond therapeutic applications, pyridine and its derivatives exhibit significant potential in chemosensing, underscoring their utility in detecting various ions and molecules. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for designing sensors that can selectively and sensitively detect environmental and biological analytes. This capability is crucial for monitoring pollutants, ensuring food safety, and in medical diagnostics, highlighting the broader implications of pyrrolopyridine derivatives in scientific research (Gasem Mohammad Abu-Taweel et al., 2022).

Future Directions

The future directions for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of human neutrophil elastase and as potent agents against FGFR1, 2, and 3 . Further studies could also explore its synthesis methodologies and chemical reactions .

Mechanism of Action

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as 6-Chloro-1-ethoxycarbonyl-7-azaindole, is a chemical compound with the formula C10H9ClN2O2 . Despite extensive research, the specific biological targets and mechanisms of action of this compound remain largely unknown. This article aims to provide a comprehensive review of the current understanding of its mechanism of action.

properties

IUPAC Name |

ethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOGRMWUPOAZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694589 | |

| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849068-50-4 | |

| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)

![methyl 2-{4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423533.png)

![3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1423542.png)